molecular formula C12H16N2O5S B8411186 4-[2-(4-Nitro-phenyl)-ethanesulfonyl]-morpholine

4-[2-(4-Nitro-phenyl)-ethanesulfonyl]-morpholine

Cat. No. B8411186
M. Wt: 300.33 g/mol
InChI Key: KQVJZZHTGSXQDS-UHFFFAOYSA-N
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Patent
US08674100B2

Procedure details

A flask was charged with 491 mg (2.12 mmol) of solid 2-(4-nitro-phenyl)-ethanesulfonic acid (as prepared in the previous step), which was treated with 3.10 mL (42.4 mmol) of thionyl chloride and heated to 80° C. for 7 h. The volatile components were removed in vacuo, the residue was taken up in THF (20 mL), and 927 μL (10.6 mmol) of morpholine was added. The mixture was stirred at RT for 16 h, diluted with water (15 mL) and saturated aqueous NaHCO3 (15 mL) and extracted with EtOAc (2×70 mL). The organic layer was dried (MgSO4) and concentrated in vacuo to afford 370 mg (52%) of the title compound as a pale yellow solid: 1H-NMR (CDCl3; 400 MHz): δ 8.20 (d, 2H, J=8.8 Hz), 7.40 (d, 2H, J=8.8 Hz), 3.79-3.73 (m, 4H), 3.31-3.23 (m, 6H), 3.21-3.14 (m, 2H).
[Compound]
Name
solid
Quantity
491 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
927 μL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
52%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][S:12]([OH:15])(=[O:14])=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].S(Cl)(Cl)=O.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>O.C([O-])(O)=O.[Na+]>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH2:10][CH2:11][S:12]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)(=[O:14])=[O:15])=[CH:8][CH:9]=1)([O-:3])=[O:2] |f:4.5|

Inputs

Step One
Name
solid
Quantity
491 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCS(=O)(=O)O
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
927 μL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
15 mL
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as prepared in the previous step), which
CUSTOM
Type
CUSTOM
Details
The volatile components were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CCS(=O)(=O)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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